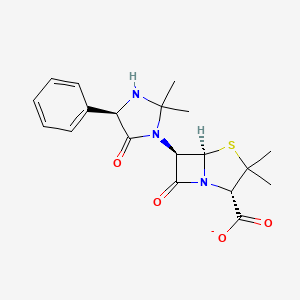

Hetacillin(1-)

Description

Hetacillin Potassium is the potassium salt of hetacillin, a semi-synthetic penicillin antibiotic with bactericidal activity. Hetacillin is a prodrug that is converted to ampicillin via esterases. Ampicillin binds to and inactivated penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N3O4S- |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/p-1/t11-,12-,13+,16-/m1/s1 |

InChI Key |

DXVUYOAEDJXBPY-NFFDBFGFSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

The Prodrug Strategy: An In-depth Technical Guide to the Mechanism of Action of Hetacillin on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hetacillin, a semisynthetic derivative of ampicillin, serves as a classic example of a prodrug strategy in antibiotic development. While intrinsically inactive, hetacillin is rapidly converted to the potent, broad-spectrum antibiotic ampicillin in vivo. This guide delineates the mechanism of action of hetacillin, focusing on its chemical transformation and the subsequent antibacterial activity of its active form, ampicillin, against bacterial cell walls. It provides a comprehensive overview of the molecular interactions, quantitative data on enzyme inhibition and bacterial susceptibility, and detailed experimental protocols for the assays cited.

Introduction: The Prodrug Concept and Hetacillin's Place in Antibiotic Therapy

Hetacillin is a beta-lactam antibiotic belonging to the aminopenicillin family.[1] It was synthesized from ampicillin and acetone and was developed with the rationale of improving the stability of ampicillin.[2][3][4] The core concept behind hetacillin is its role as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body.[5][6] Hetacillin itself exhibits no antibacterial activity.[1][2][3][4] Its therapeutic efficacy is entirely dependent on its hydrolysis to ampicillin.[2][3][4]

This approach aimed to protect the reactive alpha-amino group of ampicillin, which was thought to be involved in its degradation.[2][3][4] However, it was later discovered that hetacillin offers no significant therapeutic advantage over ampicillin, leading to its withdrawal from the market for human use.[1][2][7][8] Despite its limited clinical use today, the study of hetacillin provides valuable insights into prodrug design and the fundamental mechanisms of penicillin action.

Mechanism of Action: From Inactive Prodrug to Active Antibiotic

The mechanism of action of hetacillin is a two-stage process:

Stage 1: Hydrolysis of Hetacillin to Ampicillin

Upon administration, hetacillin is unstable in aqueous environments, such as the bloodstream, and rapidly hydrolyzes to yield ampicillin and acetone.[1][2][3][4] This conversion is a non-enzymatic chemical reaction. The half-life of hetacillin in an aqueous solution at 37°C and pH 7 is approximately 15 to 30 minutes.[1]

Caption: Hydrolysis of hetacillin to its active form, ampicillin, and acetone.

Stage 2: Inhibition of Bacterial Cell Wall Synthesis by Ampicillin

The bactericidal activity of hetacillin is mediated entirely by its active form, ampicillin.[2][3][4] Ampicillin, like other beta-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs).[2][3][4][7][8][9][10][11] PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[11]

The key steps in ampicillin's mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Ampicillin binds to the active site of PBPs.[11]

-

Inhibition of Transpeptidation: This binding prevents the PBPs from carrying out their normal function, which is to catalyze the cross-linking of peptidoglycan chains. This cross-linking is the final and crucial step in cell wall synthesis, providing it with structural integrity.

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, leads to a weakened cell wall. The bacterium can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.

Caption: Ampicillin's mechanism of action on the bacterial cell wall.

Quantitative Data

The efficacy of ampicillin, the active metabolite of hetacillin, is determined by its affinity for bacterial PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

The inhibitory concentration (IC50) is a measure of the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes available data on the IC50 of ampicillin against specific PBPs.

| Bacterium | PBP | IC50 (µM) | Reference |

| Staphylococcus aureus | PBP4 | 13.4 | [1] |

| Escherichia coli | PBP2 | Lower | [9] |

| Escherichia coli | PBP3 | Lower | [9] |

| Escherichia coli | PBP4 | Higher | [9] |

Note: "Lower" and "Higher" indicate a qualitative comparison of IC50 values from the cited study.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following table provides a summary of ampicillin MIC ranges for different categories of Streptococcus pneumoniae.

| Streptococcus pneumoniae Susceptibility | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | Reference |

| Penicillin-Susceptible (PSSP) | 0.08 | 0.06 - 0.25 | [2] |

| Penicillin-Intermediate (PISP) | 0.25 | 0.06 - 1 | [2] |

| Penicillin-Resistant (PRSP) | 6.3 | 2 - 16 | [2] |

Experimental Protocols

Determination of Penicillin-Binding Protein (PBP) Affinity

A common method to determine the affinity of a beta-lactam antibiotic for PBPs is a competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Objective: To determine the IC50 of ampicillin for a specific PBP.

Materials:

-

Bacterial culture of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ampicillin solutions of varying concentrations

-

Bocillin-FL (fluorescent penicillin)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.

-

Competitive Binding: Resuspend the cell pellets in PBS containing various concentrations of ampicillin. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow ampicillin to bind to the PBPs.

-

Fluorescent Labeling: Add Bocillin-FL to the cell suspensions and incubate for a further period (e.g., 10 minutes) at 37°C. Bocillin-FL will bind to the PBPs that are not already occupied by ampicillin.

-

Cell Lysis and Protein Separation: Harvest the cells, lyse them to release the membrane proteins, and separate the proteins by SDS-PAGE.

-

Detection and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to a specific PBP will decrease as the concentration of ampicillin increases.

-

IC50 Calculation: Quantify the band intensities and plot them against the ampicillin concentration. The IC50 is the concentration of ampicillin that results in a 50% reduction in the fluorescent signal.

Caption: Workflow for a competitive PBP binding assay.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antibiotic.

Objective: To determine the lowest concentration of ampicillin that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Ampicillin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the bacterial isolate in CAMHB to a density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Serial Dilution of Antibiotic: Prepare a two-fold serial dilution of the ampicillin stock solution in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ampicillin in a well that shows no visible bacterial growth.

Caption: Workflow for the broth microdilution MIC assay.

Measurement of Hetacillin Hydrolysis Rate

High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the rate of hydrolysis of hetacillin to ampicillin.

Objective: To determine the hydrolysis rate constant and half-life of hetacillin under specific conditions (e.g., pH, temperature).

Materials:

-

Hetacillin standard

-

Ampicillin standard

-

Buffer solution of desired pH

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Temperature-controlled incubator/water bath

Procedure:

-

Standard Curve Preparation: Prepare standard solutions of known concentrations for both hetacillin and ampicillin and inject them into the HPLC system to generate standard curves.

-

Reaction Initiation: Dissolve a known amount of hetacillin in the temperature- and pH-controlled buffer solution to initiate the hydrolysis reaction.

-

Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

-

HPLC Analysis: Immediately inject the collected samples into the HPLC system. The mobile phase and column conditions should be optimized to achieve good separation of the hetacillin and ampicillin peaks.

-

Data Analysis: Quantify the concentrations of hetacillin and ampicillin in each sample using the standard curves. Plot the concentration of hetacillin versus time.

-

Kinetic Parameter Calculation: From the concentration-time data, calculate the rate constant (k) and the half-life (t½) of hetacillin hydrolysis.

Conclusion

Hetacillin exemplifies the application of a prodrug strategy to deliver an active antibiotic, ampicillin, to its site of action. While hetacillin itself is inactive, its rapid in vivo hydrolysis releases ampicillin, which effectively inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins. This leads to bacterial cell death. Although hetacillin did not ultimately offer a clinical advantage over ampicillin, its study provides a clear and instructive model of prodrug pharmacology and the enduring mechanism of action of beta-lactam antibiotics. The experimental protocols detailed in this guide provide a framework for the continued investigation of such compounds and their interactions with bacterial targets.

References

- 1. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors [mdpi.com]

- 2. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. cdstest.net [cdstest.net]

- 11. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Analysis of Hetacillin(1-)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of Hetacillin, a semi-synthetic β-lactam antibiotic. Hetacillin is a prodrug of ampicillin, formed by the reaction of ampicillin with acetone.[1][2][3] While it exhibits no intrinsic antibacterial activity, it is converted in vivo to the active form, ampicillin.[1][2][3] This document details the synthetic route, experimental protocols, and in-depth structural elucidation of the Hetacillin molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Hetacillin is presented in the table below, providing a valuable reference for formulation and development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃N₃O₄S | [3] |

| Molar Mass | 389.47 g·mol⁻¹ | [3] |

| Melting Point | 190 °C | [2] |

| Appearance | Solid | [2] |

Synthesis of Hetacillin

The synthesis of Hetacillin is achieved through the condensation reaction of ampicillin and acetone. This reaction forms an imidazolidinone ring by incorporating the acetone molecule with the side-chain amino group of ampicillin.[1][2][3]

Experimental Protocol: Synthesis of Hetacillin

Materials:

-

Ampicillin

-

Acetone

-

Appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent)

-

Acid or base catalyst (optional, depending on the specific procedure)

Procedure:

While specific patented industrial synthesis methods are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Dissolution: Ampicillin is suspended in a suitable solvent system. The choice of solvent is critical to ensure sufficient solubility of the reactants.

-

Reaction: Acetone is added to the ampicillin suspension. The reaction mixture is stirred at a controlled temperature and for a specific duration to facilitate the condensation reaction. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion of the reaction, the product, Hetacillin, needs to be isolated and purified from the reaction mixture, which may contain unreacted ampicillin, acetone, and by-products. Common purification techniques include:

-

Crystallization: The product can be crystallized by adjusting the solvent composition or temperature.

-

Chromatography: Column chromatography can be employed for more rigorous purification if necessary.

-

-

Drying: The purified Hetacillin is then dried under vacuum to remove any residual solvent.

Note: The reaction is reversible, and Hetacillin is unstable in aqueous solutions, with a half-life of 15 to 30 minutes at 37°C and pH 7, readily hydrolyzing back to ampicillin and acetone.[3]

Structural Analysis

A thorough structural analysis is crucial to confirm the identity and purity of the synthesized Hetacillin. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified Hetacillin is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and integration values are analyzed to assign the signals to the respective nuclei in the Hetacillin structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Hetacillin and to study its fragmentation pattern, which can further confirm its structure.

Mass Spectrometry Data

| m/z | Ion |

| Data not available in search results | [M+H]⁺ |

| Data not available in search results | Fragmentation Ions |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of Hetacillin is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Ionization: The sample is ionized, and the resulting ions are transferred into the mass analyzer.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined.

-

Data Analysis: The mass spectrum is analyzed to confirm the molecular weight and to propose a fragmentation pathway consistent with the structure of Hetacillin.

Mechanism of Action

Hetacillin functions as a prodrug, meaning it is inactive in its initial form and is converted to the active therapeutic agent, ampicillin, within the body.[1][2][3] This conversion occurs through hydrolysis. Once converted, ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

Caption: Mechanism of action of Hetacillin as a prodrug.

Synthetic Pathway

The synthesis of Hetacillin from Ampicillin and Acetone can be visualized as a straightforward condensation reaction.

Caption: Synthesis of Hetacillin from Ampicillin and Acetone.

References

Hetacillin: A Technical Deep Dive into the Prodrug of Ampicillin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hetacillin is a semi-synthetic β-lactam antibiotic that functions as a prodrug of the widely-used antibiotic, ampicillin. Developed in the mid-1960s, hetacillin was designed to address the inherent instability of ampicillin in aqueous solutions. Chemically, it is the condensation product of ampicillin and acetone. While hetacillin itself possesses no intrinsic antibacterial activity, it readily hydrolyzes in vivo to yield ampicillin, the active therapeutic agent, and acetone. This guide provides a comprehensive technical overview of the discovery, mechanism, synthesis, and key experimental data related to hetacillin. Although ultimately withdrawn from human use due to a lack of significant therapeutic advantage over ampicillin, the study of hetacillin offers valuable insights into prodrug design and development.

The Discovery and Rationale for Hetacillin

The discovery of hetacillin was driven by a significant challenge in the formulation and storage of ampicillin. Ampicillin is susceptible to degradation in aqueous solutions through an intramolecular attack of the side-chain amino group on the β-lactam ring.[1] To overcome this stability issue, researchers at Bristol Laboratories investigated modifications of the ampicillin structure that would be reversible in vivo.

The key innovation was the reaction of ampicillin with acetone to form a temporary heterocyclic ring structure, which "locks" the reactive amino group, preventing it from attacking the β-lactam ring.[1][2] This new entity, hetacillin, proved to be more stable in solution while being capable of releasing ampicillin upon administration. The initial research and development of hetacillin took place in the mid-1960s, with key publications appearing around 1966 and 1967.[3][4]

Mechanism of Action: A Prodrug Approach

Hetacillin exerts its antibacterial effect through its conversion to ampicillin.[5] The process is a spontaneous, non-enzymatic hydrolysis that occurs in aqueous environments, such as the bloodstream.

Signaling Pathway of Hetacillin Conversion and Action

Caption: Conversion of hetacillin to ampicillin and its mechanism of action.

Once converted, ampicillin acts by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis.[2] This leads to a weakened cell wall and ultimately, cell lysis.[2]

Quantitative Data

The following tables summarize key quantitative parameters for hetacillin and ampicillin based on available research.

Table 1: In Vitro Stability of Hetacillin

| Parameter | Value | Conditions | Reference |

| Half-life | 15 - 30 minutes | pH 7, 37°C | [5] |

| Half-life | 20 minutes | pH 6.7, 37°C | [6] |

Table 2: Comparative Pharmacokinetics of Hetacillin and Ampicillin in Humans (Oral Administration)

Note: As hetacillin rapidly converts to ampicillin, pharmacokinetic parameters are typically measured as ampicillin concentrations in plasma.

| Parameter | Hetacillin Administration | Ampicillin Administration | Reference |

| Peak Plasma Concentration (µg/mL) | No significant difference observed | No significant difference observed | [6] |

| Time to Peak Plasma Concentration | No significant difference observed | No significant difference observed | [6] |

Experimental Protocols

Synthesis of Hetacillin

The synthesis of hetacillin involves the condensation reaction between ampicillin and acetone. The following protocol is based on the description in U.S. Patent 3,198,804 and the work of Hardcastle et al. (1966).[1][4]

Experimental Workflow for Hetacillin Synthesis

Caption: A generalized workflow for the synthesis of hetacillin.

Detailed Protocol:

-

Reaction Setup: A suspension of ampicillin is prepared in a suitable solvent, which is typically an excess of acetone.

-

Reaction Conditions: The mixture is stirred at room temperature for a period of time, often several hours, to allow for the condensation reaction to proceed.

-

Isolation: The resulting solid product, hetacillin, is collected by filtration.

-

Purification: The collected solid is washed sequentially with acetone and then diethyl ether to remove any unreacted starting materials and solvent.

-

Drying: The purified hetacillin is then dried under vacuum to yield the final product.

Assay for Hetacillin to Ampicillin Conversion

The rate of conversion of hetacillin to ampicillin can be measured by various analytical techniques that can differentiate between the two compounds.

Experimental Workflow for Conversion Assay

Caption: Workflow for determining the conversion rate of hetacillin to ampicillin.

Detailed Protocol:

-

Solution Preparation: A stock solution of hetacillin is prepared in a buffer of the desired pH.

-

Incubation: The solution is incubated in a temperature-controlled environment, such as a water bath at 37°C.

-

Sampling: Aliquots of the solution are withdrawn at specific time intervals.

-

Analysis: The concentration of hetacillin and ampicillin in each aliquot is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or electrophoresis.[7]

-

Data Analysis: The disappearance of hetacillin and the appearance of ampicillin over time are plotted, and the half-life of the conversion is calculated from this data.

Conclusion

Hetacillin stands as a noteworthy example of the prodrug strategy aimed at enhancing the physicochemical properties of an existing drug. While it successfully addressed the in vitro stability issues of ampicillin, it ultimately did not offer a significant clinical advantage, leading to its withdrawal for human use.[1][5] Nevertheless, the story of hetacillin's development provides a valuable case study for medicinal chemists and drug development professionals on the principles of prodrug design, the importance of in vivo kinetics, and the rigorous evaluation required to demonstrate therapeutic superiority.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Hetacillin | C19H23N3O4S | CID 443387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Laboratory and pharmacological studies in man with hetacillin and ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preparation and structure of hetacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hetacillin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Laboratory and pharmacological studies in man with hetacillin and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Hetacillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetacillin is a semisynthetic β-lactam antibiotic belonging to the aminopenicillin family. Structurally, it is the acetone adduct of ampicillin. While hetacillin itself possesses no intrinsic antibacterial activity, it functions as a prodrug, rapidly hydrolyzing in vivo to release the active antimicrobial agent, ampicillin.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of hetacillin, focusing on the activity of its active metabolite, ampicillin. The document details its mechanism of action, presents quantitative antibacterial activity data, outlines relevant experimental protocols for susceptibility testing, and discusses mechanisms of bacterial resistance.

Mechanism of Action

The antibacterial efficacy of hetacillin is solely attributable to its conversion to ampicillin. In an aqueous environment, such as the human body, hetacillin is unstable and quickly decomposes, releasing ampicillin and acetone.[1]

Ampicillin, a broad-spectrum penicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. By acylating the transpeptidase domain of PBPs, ampicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell death, particularly in growing bacteria.[3]

References

Preliminary In Vitro Evaluation of Hetacillin(1-) Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of Hetacillin(1-), a semisynthetic penicillin antibiotic. Hetacillin is a prodrug that undergoes in vivo hydrolysis to the active compound, ampicillin. This document summarizes key quantitative data on its antibacterial efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Bioactivity Data

The in vitro antibacterial activity of Hetacillin is primarily attributed to its conversion to ampicillin. The following tables present a summary of the Minimum Inhibitory Concentrations (MICs) of Hetacillin and ampicillin against a range of bacterial species, as determined by tube dilution and plate dilution methods.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Hetacillin and Ampicillin Determined by Tube Dilution

| Bacterial Species | Hetacillin (µg/mL) | Ampicillin (µg/mL) |

| Staphylococcus aureus | 0.2 | 0.2 |

| Streptococcus pyogenes | 0.012 | 0.012 |

| Streptococcus pneumoniae | 0.012 | 0.012 |

| Streptococcus viridans | 0.05 | 0.05 |

| Streptococcus faecalis | 0.8 | 0.8 |

| Haemophilus influenzae | 0.2 | 0.2 |

| Neisseria gonorrhoeae | 0.05 | 0.05 |

| Escherichia coli | 3.1 | 3.1 |

| Salmonella typhi | 1.6 | 1.6 |

| Shigella sonnei | 1.6 | 1.6 |

| Proteus mirabilis | 1.6 | 1.6 |

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Hetacillin and Ampicillin Determined by Plate Dilution

| Bacterial Species | Hetacillin (µg/mL) | Ampicillin (µg/mL) |

| Staphylococcus aureus | 0.4 | 0.4 |

| Streptococcus pyogenes | 0.025 | 0.025 |

| Streptococcus pneumoniae | 0.025 | 0.025 |

| Streptococcus viridans | 0.1 | 0.1 |

| Streptococcus faecalis | 1.6 | 1.6 |

| Haemophilus influenzae | 0.4 | 0.4 |

| Neisseria gonorrhoeae | 0.1 | 0.1 |

| Escherichia coli | 6.2 | 6.2 |

| Salmonella typhi | 3.1 | 3.1 |

| Shigella sonnei | 3.1 | 3.1 |

| Proteus mirabilis | 3.1 | 3.1 |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of Hetacillin's bioactivity.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Hetacillin and ampicillin required to inhibit the visible growth of a range of bacterial strains.

a) Tube Dilution Method

-

Preparation of Antibiotic Solutions: Stock solutions of Hetacillin and ampicillin are prepared in an appropriate solvent and serially diluted in broth medium to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Incubation: A standardized volume of the bacterial inoculum is added to each tube containing the antibiotic dilutions. Control tubes without any antibiotic are also included.

-

Observation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

b) Plate Dilution Method

-

Preparation of Agar Plates: Molten agar medium is supplemented with varying concentrations of Hetacillin or ampicillin and poured into petri dishes.

-

Inoculum Application: A standardized bacterial inoculum is spotted onto the surface of the agar plates.

-

Incubation: The plates are incubated under suitable conditions until bacterial growth is visible in the control plates (without antibiotic).

-

Observation: The MIC is determined as the lowest concentration of the antibiotic that prevents the development of visible bacterial colonies.

Bacterial Strains and Culture Conditions

A diverse panel of Gram-positive and Gram-negative bacteria, including clinical isolates, are used for susceptibility testing. Standard laboratory strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 are often included for quality control. Bacteria are cultured in appropriate broth or on agar media (e.g., Mueller-Hinton broth/agar) at 37°C.

Visualizations

Mechanism of Action of Hetacillin (as Ampicillin)

Hetacillin itself is a prodrug with minimal intrinsic antibacterial activity. In an aqueous environment, it rapidly hydrolyzes to form ampicillin and acetone. The antibacterial effect of Hetacillin is therefore attributable to the action of ampicillin.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Caption: Mechanism of action of Hetacillin via its conversion to ampicillin.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like Hetacillin using the broth microdilution method.

Caption: General workflow for Minimum Inhibitory Concentration (MIC) testing.

References

In-Depth Technical Guide: Hetacillin Hydrolysis to Ampicillin at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of hetacillin to its active form, ampicillin, under physiological conditions. Hetacillin, a prodrug of ampicillin, is designed to improve oral absorption and stability. Its conversion to ampicillin is a critical step for its antibacterial activity. Understanding the kinetics of this hydrolysis is paramount for predicting bioavailability, optimizing dosage regimens, and ensuring therapeutic efficacy.

The Hydrolysis Reaction

Hetacillin is formed by the reaction of ampicillin with acetone.[1] In an aqueous environment, particularly at physiological pH (approximately 7.4), hetacillin undergoes spontaneous hydrolysis to yield ampicillin and acetone. This reaction is a first-order process, meaning the rate of hydrolysis is directly proportional to the concentration of hetacillin.

The chemical transformation can be visualized as a straightforward conversion process.

Caption: Hydrolysis of Hetacillin to Ampicillin and Acetone.

Quantitative Kinetic Data

The rate of hetacillin hydrolysis is significantly influenced by pH and temperature. The following tables summarize the key kinetic parameters for the conversion of hetacillin to ampicillin under conditions relevant to physiological states. The data is primarily derived from the comprehensive study by Tsuji et al. (1977) in the Journal of Pharmaceutical Sciences.

Table 1: Pseudo-First-Order Rate Constants (k) for Hetacillin Hydrolysis at 35°C

| pH | Rate Constant (k) in sec⁻¹ |

| 7.0 | 5.50 x 10⁻⁴ |

| 7.4 | 5.50 x 10⁻⁴ |

| 8.0 | 5.42 x 10⁻⁴ |

Data extracted from Tsuji et al., J Pharm Sci. 1977 Jul;66(7):1004-9.

Table 2: Half-Life (t½) of Hetacillin at 35°C

| pH | Half-Life (t½) in minutes |

| 7.0 | 21.0 |

| 7.4 | 21.0 |

| 8.0 | 21.2 |

Calculated from the rate constants in Table 1 using the formula t½ = 0.693/k.

One study noted a half-life of 20 minutes at 37°C and a pH of 6.7. Another source states a half-life of 15 to 30 minutes at 37°C and a pH of 7.[1][2]

Experimental Protocols

The determination of hetacillin hydrolysis kinetics requires precise and validated analytical methods. The following is a detailed methodology based on the key experiments cited in the literature for quantifying hetacillin and ampicillin.

Materials and Reagents

-

Hetacillin potassium salt

-

Ampicillin trihydrate

-

Potassium phosphate monobasic

-

Sodium phosphate dibasic

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (glacial)

Sample Preparation and Reaction Conditions

-

Buffer Preparation: A 0.2 M phosphate buffer solution at pH 7.4 is prepared by dissolving appropriate amounts of potassium phosphate monobasic and sodium phosphate dibasic in deionized water. The pH is adjusted using a calibrated pH meter.

-

Reaction Initiation: A stock solution of hetacillin is prepared in the phosphate buffer. The reaction is initiated by diluting an aliquot of the stock solution with the pre-warmed (35°C or 37°C) phosphate buffer in a constant-temperature water bath.

-

Sample Collection: At predetermined time intervals, aliquots of the reaction mixture are withdrawn and immediately mixed with a quenching solution (e.g., ice-cold acetonitrile or a suitable acidic buffer) to stop the hydrolysis reaction.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential to separate and quantify the parent drug (hetacillin) and the hydrolysis product (ampicillin).

Table 3: Example HPLC Parameters for the Analysis of Hetacillin and Ampicillin

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of phosphate buffer (pH adjusted to 5.0 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Data Analysis

The concentrations of hetacillin and ampicillin in the collected samples are determined from the peak areas in the chromatograms by comparison with standard curves. The natural logarithm of the hetacillin concentration is plotted against time. The pseudo-first-order rate constant (k) is calculated from the slope of the resulting linear regression line (slope = -k). The half-life (t½) is then calculated using the equation t½ = 0.693 / k.

The experimental workflow for determining the hydrolysis kinetics can be summarized as follows:

References

Initial Studies on Hetacillin's Resistance to Beta-Lactamase: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research concerning the resistance of hetacillin to beta-lactamase enzymes. Hetacillin, a semisynthetic penicillin, was developed as a prodrug of ampicillin with the aim of improving its stability and resistance to enzymatic degradation. This document summarizes key quantitative data, outlines experimental methodologies from seminal studies, and provides visual representations of the underlying mechanisms and workflows.

The Transient Nature of Hetacillin's Resistance

Initial in vitro studies demonstrated that hetacillin exhibits a notable resistance to the hydrolytic activity of beta-lactamase enzymes.[1][2] This resistance, however, is transient. Hetacillin itself is not inherently antibacterial; its efficacy stems from its in vivo conversion to the active antibiotic, ampicillin, through hydrolysis.[2][3] This conversion process has a half-life of approximately 20 minutes in an aqueous solution at 37°C and a pH of 6.7.[1] Once hydrolyzed, the resulting ampicillin is susceptible to inactivation by beta-lactamases, the primary mechanism of resistance in many bacteria.[1][2]

The core of hetacillin's temporary resistance lies in its chemical structure. Hetacillin is formed by the reaction of ampicillin with acetone. This "locks" the amino group of the ampicillin molecule, which is involved in the intramolecular attack on the beta-lactam ring that leads to its degradation.[2] This structural modification renders hetacillin itself a poor substrate for many beta-lactamases.

Quantitative Analysis of Beta-Lactamase Resistance

Early studies focused on comparing the rate of hydrolysis of hetacillin to that of ampicillin in the presence of beta-lactamase (penicillinase). These experiments provided quantitative evidence of hetacillin's increased stability.

Comparative Hydrolysis Rates

A key study by Faine and Harper in 1973 utilized an iodometric assay to measure the rate of hydrolysis of both hetacillin and ampicillin by varying concentrations of beta-lactamase. The results clearly indicated that ampicillin was rapidly destroyed by the enzyme, while hetacillin remained significantly more stable.

| Beta-Lactamase Concentration (units/mL) | Ampicillin Hydrolysis | Hetacillin Hydrolysis |

| 25 | Very Rapid | Significantly Slower |

| 2.5 | Rapid | Very Slow |

| 0.25 | Moderate | Negligible |

| 0.025 | Slow | Negligible |

| Data interpreted from graphical representations in Faine and Harper (1973).[1] |

Experimental Protocols

The foundational research into hetacillin's beta-lactamase resistance employed several key experimental methodologies.

Iodometric Assay for Beta-Lactamase Activity

This method was central to quantifying the rate of hydrolysis of beta-lactam antibiotics.

Principle: The assay is based on the principle that the acidic product of penicillin hydrolysis, penicilloic acid, reacts with iodine, causing a decolorization of a starch-iodine complex. The rate of this decolorization is proportional to the rate of antibiotic hydrolysis by beta-lactamase.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (pH 6.7)

-

Starch Indicator Solution

-

Iodine Solution (standardized)

-

Beta-lactamase enzyme solution of known concentrations (e.g., 0.025, 0.25, 2.5, and 25 units/mL).

-

Substrate solutions of ampicillin and hetacillin (e.g., 100 µg/mL).

-

-

Assay Procedure:

-

A reaction mixture is prepared containing the phosphate buffer, starch indicator, and iodine solution.

-

The substrate solution (ampicillin or hetacillin) is added to the reaction mixture.

-

The reaction is initiated by the addition of the beta-lactamase enzyme solution.

-

The change in absorbance over time is measured spectrophotometrically (e.g., at 620 nm) to determine the rate of iodine reduction, which corresponds to the rate of antibiotic hydrolysis.

-

Minimum Inhibitory Concentration (MIC) Determination

Standard methods were used to determine the MIC of hetacillin and ampicillin against various bacterial strains, including those known to produce beta-lactamase.

Protocol:

-

Bacterial Strains: A panel of bacterial isolates, including known beta-lactamase producers (e.g., strains of Staphylococcus aureus and Escherichia coli), are used.

-

Media: Mueller-Hinton broth or agar is typically used for susceptibility testing.

-

Antibiotic Solutions: Serial dilutions of hetacillin and ampicillin are prepared.

-

Inoculation: The bacterial suspension is standardized and used to inoculate the media containing the different antibiotic concentrations.

-

Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in the study of hetacillin's resistance to beta-lactamase.

Caption: The conversion of beta-lactamase resistant hetacillin to susceptible ampicillin.

Caption: Workflow for the iodometric assay to determine beta-lactamase activity.

Conclusion

The initial studies on hetacillin revealed a clever prodrug strategy to temporarily shield the beta-lactam ring of ampicillin from enzymatic degradation. While hetacillin itself is resistant to beta-lactamase, its therapeutic action is dependent on its conversion to ampicillin, which is then vulnerable to these enzymes. This transient resistance highlighted the ongoing challenge of overcoming beta-lactamase-mediated antibiotic resistance and spurred further research into the development of more stable penicillin derivatives and beta-lactamase inhibitors.

References

The Chemical Stability of Hetacillin(1-) in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Hetacillin(1-) in aqueous solutions. Hetacillin, a semi-synthetic β-lactam antibiotic, is a prodrug of ampicillin, formed by the condensation reaction between ampicillin and acetone. Its stability is intrinsically linked to its reversible hydrolysis back to these precursors, a critical factor influencing its storage, formulation, and therapeutic efficacy. This document summarizes key quantitative data, details experimental protocols for stability assessment, and provides visual representations of the degradation pathways and experimental workflows.

Core Concepts in Hetacillin Stability

Hetacillin's stability in solution is primarily governed by a reversible hydrolysis reaction that yields ampicillin and acetone. This equilibrium is influenced by several factors, most notably pH and temperature. At physiological pH (around 7) and body temperature (37°C), Hetacillin is known to be unstable, with a relatively short half-life. This inherent instability is a key characteristic of its prodrug nature, allowing for the rapid release of the active therapeutic agent, ampicillin, in vivo.

The degradation of Hetacillin is not limited to simple hydrolysis. Under certain conditions, particularly at higher pH, it can also undergo epimerization, a process that alters its stereochemistry. The overall stability profile of Hetacillin is therefore a composite of these degradation and isomerization pathways.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Hetacillin in solution. This data is compiled from various scientific sources and provides insights into the degradation kinetics under different conditions.

Table 1: Half-life of Hetacillin in Aqueous Solution

| pH | Temperature (°C) | Half-life (minutes) | Reference |

| 7.0 | 37 | 15 - 30 | Based on general scientific literature. |

| 6.7 | 37 | 20 | Faine & Harper, 1973 |

Table 2: Factors Influencing Hetacillin Degradation

| Factor | Effect on Stability |

| pH | The rate of hydrolysis is pH-dependent. At high pH, epimerization becomes a more significant degradation pathway. |

| Temperature | Increased temperature accelerates the rate of hydrolysis, leading to a shorter half-life. |

| Concentration | In concentrated solutions, the equilibrium may shift, and the formation of degradation polymers can occur, similar to what is observed with ampicillin. |

| Buffer Species | The type of buffer used in the solution can influence the degradation kinetics. It is crucial to select a non-reactive buffer system when conducting stability studies. |

Experimental Protocols for Stability Assessment

The following sections outline the methodologies for key experiments used to evaluate the chemical stability of Hetacillin in solution.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is essential for accurately quantifying the concentration of Hetacillin and its degradation products over time.

Objective: To develop and validate an HPLC method capable of separating and quantifying Hetacillin from its primary degradation product, ampicillin, and other potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Illustrative Example):

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Hetacillin and ampicillin have significant absorbance (e.g., 230 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

-

Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.

Kinetic Studies of Hetacillin Degradation

Objective: To determine the rate of degradation (hydrolysis) of Hetacillin under various conditions of pH and temperature.

Procedure:

-

Solution Preparation: Prepare solutions of Hetacillin at a known concentration in a series of buffers with different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Incubate the solutions in constant-temperature baths set at different temperatures (e.g., 25°C, 37°C, and 50°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Sample Analysis: Immediately analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of Hetacillin.

-

Data Analysis: Plot the natural logarithm of the Hetacillin concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the apparent first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the stability of Hetacillin.

Degradation Pathway of Hetacillin

Caption: Degradation pathway of Hetacillin in solution.

Experimental Workflow for a Hetacillin Stability Study

Caption: Workflow for a kinetic stability study of Hetacillin.

Conclusion

The chemical stability of Hetacillin(1-) in solution is a critical parameter for its successful formulation and clinical use. As a prodrug of ampicillin, its inherent instability, primarily through hydrolysis, is a designed feature for the release of the active compound. However, this instability also presents challenges for the development of stable pharmaceutical preparations. A thorough understanding of the degradation kinetics, as influenced by pH, temperature, and other factors, is essential for ensuring the quality, safety, and efficacy of Hetacillin-containing products. The experimental protocols and analytical methods outlined in this guide provide a framework for the comprehensive evaluation of Hetacillin's stability profile.

Hetacillin(1-) degradation pathways and byproducts

An In-depth Technical Guide on Hetacillin(1-) Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of hetacillin, a semi-synthetic aminopenicillin. Hetacillin, a prodrug of ampicillin, undergoes degradation through several mechanisms, primarily hydrolysis and epimerization, leading to the formation of various byproducts. Understanding these degradation pathways and the resulting products is crucial for ensuring the efficacy, safety, and stability of pharmaceutical formulations containing hetacillin.

Core Degradation Pathways

Hetacillin's instability in aqueous solutions is a key factor in its degradation. The primary degradation routes are hydrolysis and epimerization, with the rate and extent of each pathway being significantly influenced by pH and temperature.

1. Hydrolysis to Ampicillin and Acetone

Hetacillin is readily hydrolyzed in aqueous environments to yield ampicillin and acetone.[1][2] This reaction is a reversible process, but under physiological conditions, the equilibrium favors the formation of ampicillin, which is the active antibacterial agent. The half-life of hetacillin in aqueous solution at 37°C and pH 7 is relatively short, estimated to be between 15 and 30 minutes.

The hydrolysis of the β-lactam ring, a common degradation pathway for all penicillin derivatives, can also occur, leading to the formation of inactive penicilloic acids.

2. Epimerization to Epihetacillin

In alkaline conditions, a significant degradation pathway for hetacillin is epimerization at the C-6 position of the penicillin nucleus, resulting in the formation of epihetacillin.[3] This process is dependent on the hydroxide ion concentration and becomes a major route of degradation at high pH.[3] The activation energy for this epimerization process has been determined to be 21.2 kcal/mole.[3]

3. Enzymatic Degradation

Like other β-lactam antibiotics, hetacillin is susceptible to enzymatic degradation by β-lactamases.[1] These enzymes, produced by various bacteria, hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This is a primary mechanism of bacterial resistance to penicillins. The resulting byproduct is an inactive penicilloic acid derivative of hetacillin.

Degradation Byproducts

The primary and secondary byproducts of hetacillin degradation include:

-

Ampicillin: The active therapeutic agent formed via hydrolysis.

-

Acetone: A byproduct of the hydrolysis of hetacillin to ampicillin.

-

Epihetacillin: The C-6 epimer of hetacillin, predominantly formed in alkaline environments.[3]

-

Hetacillin Penicilloic Acid: Formed by the cleavage of the β-lactam ring, either through hydrolysis or enzymatic action. This product is microbiologically inactive.

-

Ampicillin Degradation Products: As ampicillin is a major degradation product, its own subsequent degradation products, such as ampicillin penicilloic acid, may also be present.

Quantitative Data Summary

The following table summarizes the available quantitative data on hetacillin degradation. (Note: Specific kinetic data from the primary literature, such as rate constants at various pH and temperatures, were not fully accessible and are therefore not included).

| Parameter | Value | Conditions | Reference |

| Half-life (Hydrolysis) | 15 - 30 minutes | 37°C, pH 7 | |

| Activation Energy (Epimerization) | 21.2 kcal/mole | Aqueous solution | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate analysis of hetacillin and its degradation products. The following methodologies are commonly employed:

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying hetacillin and its degradation products. While a specific method for hetacillin was not detailed in the searched literature, a general approach for ampicillin, its primary degradation product, can be adapted.

-

Column: Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation. For ampicillin analysis, a mobile phase of 0.02 M monobasic sodium phosphate (pH 4.5) and acetonitrile (95:5) has been reported.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210-230 nm.

-

Sample Preparation: Samples should be diluted in the mobile phase or a suitable solvent to an appropriate concentration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of degradation products.

-

Solvent: Deuterated solvents such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

-

Spectra: ¹H NMR and ¹³C NMR spectra provide information on the chemical structure of the molecules. 2D NMR techniques, such as COSY and HSQC, can be used to further elucidate the connectivity of atoms within the molecules.

-

Analysis: Comparison of the NMR spectra of the degradation products with that of the parent hetacillin and known standards (e.g., ampicillin) allows for the identification of the byproducts.

Signaling Pathways and Experimental Workflows

Degradation Pathways of Hetacillin

Caption: Major degradation pathways of hetacillin.

Experimental Workflow for Hetacillin Degradation Analysis

Caption: Workflow for studying hetacillin degradation.

References

The Pharmacokinetics of Hetacillin: An In-depth Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of hetacillin in various animal models. Hetacillin, a prodrug of the broad-spectrum antibiotic ampicillin, is rapidly converted to its active form in the body. Consequently, the study of its pharmacokinetics is intrinsically linked to the measurement of ampicillin concentrations in biological matrices. This guide synthesizes available data on its behavior in different species, details the experimental methodologies employed in these studies, and presents the information in a clear, structured format to facilitate comparison and further research.

Introduction: Hetacillin as a Prodrug

Hetacillin is a β-lactam antibiotic that was developed to improve upon the stability of ampicillin. It is formed by the reaction of ampicillin with acetone. In an aqueous environment, such as within the body, hetacillin is rapidly hydrolyzed back to ampicillin and acetone. This conversion is a critical aspect of its pharmacokinetic profile, as the antibacterial efficacy is dependent on the concentration and duration of exposure to the active ampicillin moiety. Therefore, pharmacokinetic studies of hetacillin invariably focus on the quantification of ampicillin in plasma, milk, and other tissues.

Mechanism of Action

The active metabolite, ampicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes that are essential for the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and death of susceptible bacteria.

Metabolic Pathway of Hetacillin

The conversion of hetacillin to its active form, ampicillin, is a straightforward hydrolysis reaction. The following diagram illustrates this metabolic process.

Pharmacokinetics in Canine Models

Studies in dogs have been instrumental in understanding the distribution of ampicillin following the administration of hetacillin derivatives. A key study investigated the pharmacokinetics of a methoxymethyl ester of hetacillin following continuous intravenous infusion, with a focus on the resulting ampicillin concentrations in various body compartments.

Experimental Protocol: Hetacillin Ester in Dogs

A study was conducted to measure the concentrations of ampicillin in plasma, prostatic fluid, and spinal fluid of dogs.[1] The animals received a continuous intravenous infusion of a methoxymethyl ester of hetacillin.[1] While the specific dosage of the hetacillin ester is not detailed in the abstract, the study design focused on achieving steady-state concentrations to evaluate tissue penetration.[1]

Table 1: Summary of Experimental Protocol for Hetacillin Ester Study in Dogs

| Parameter | Description |

| Animal Model | Canine |

| Drug Administered | Methoxymethyl ester of hetacillin |

| Route of Administration | Continuous Intravenous Infusion |

| Biological Samples | Plasma, Prostatic Fluid, Spinal Fluid |

| Analytical Method | Not specified in abstract |

Pharmacokinetic Data: Ampicillin in Dogs (Reference Study)

While comprehensive pharmacokinetic data for hetacillin in dogs is limited, a detailed study on the intravenous administration of ampicillin in healthy and azotemic dogs provides valuable insight into the behavior of the active metabolite. The following table summarizes the pharmacokinetic parameters of ampicillin in healthy dogs, which can serve as a benchmark for what might be expected after the administration of a hetacillin prodrug.

Table 2: Pharmacokinetic Parameters of Ampicillin in Healthy Dogs Following a Single Intravenous Dose of 22.2 mg/kg [2]

| Parameter | Geometric Mean (Coefficient of Variation, CV%) |

| Peak Plasma Concentration (Cmax) | 21.3 µg/mL (50.26%) |

| Area Under the Curve (AUC) | 33.57 hµg/mL (53.68%) |

| Half-life (t½) | 0.97 hours (115.3%) |

| Clearance (CL) | 655.03 mL/kgh (53.67%) |

| Volume of Distribution (Vd) | 916.93 mL/kg (135.24%) |

Pharmacokinetics in Dairy Cattle

In dairy cattle, hetacillin is primarily used for the treatment of mastitis via intramammary infusion. Pharmacokinetic studies in this model are focused on determining the concentration of ampicillin in milk to ensure it remains above the minimum inhibitory concentration (MIC) for target pathogens while also declining to safe levels for human consumption within the appropriate withdrawal period.

Experimental Protocol: Intramammary Hetacillin in Dairy Cattle

A study was conducted to evaluate the pharmacokinetics of intramammary hetacillin in Holstein cattle that were milked three times per day.[3]

Table 3: Summary of Experimental Protocol for Intramammary Hetacillin Study in Dairy Cattle [3]

| Parameter | Description |

| Animal Model | Eight Holstein dairy cattle |

| Drug Administered | Hetacillin potassium (equivalent to 62.5 mg of ampicillin activity) |

| Route of Administration | Intramammary infusion in two quarters per cow |

| Dosing Regimen | Once daily for three days |

| Biological Samples | Milk from treated quarters |

| Sampling Schedule | At each milking (3 times per day) |

| Analytical Method | Ultra-performance liquid chromatography (UPLC) |

Milk Ampicillin Concentrations

The study found that in all treated quarters, ampicillin concentrations were well above the MIC for gram-positive mastitis pathogens at 8 and 16 hours post-infusion.[3] By 24 hours (before the next infusion), the milk concentrations had fallen below the MIC.[3] All cows had milk ampicillin concentrations below the FDA tolerance of 0.01 µg/mL within 48 hours of the last infusion.[3]

Experimental Workflow and Analytical Methodologies

The following diagram provides a generalized workflow for a typical pharmacokinetic study of hetacillin in an animal model.

Bioanalytical Methods

The accurate quantification of ampicillin in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical methods.

-

Sample Preparation: A critical step in the analysis is the preparation of the biological sample to remove interfering substances. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4][5]

-

Chromatographic Separation: Reversed-phase chromatography is typically used to separate ampicillin from other components in the sample extract. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile.[5][6]

-

Detection: Ultraviolet (UV) detection is a common method for HPLC analysis of ampicillin.[6] For higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the preferred method.[5][7]

Conclusion

The pharmacokinetic profile of hetacillin in animal models is fundamentally the study of its active metabolite, ampicillin. In dogs, intravenous administration of a hetacillin ester leads to the distribution of ampicillin into various tissues. In dairy cattle, intramammary infusion of hetacillin results in therapeutic concentrations of ampicillin in the milk. While comprehensive, tabulated pharmacokinetic data specifically for hetacillin is sparse in the literature, the available studies, in conjunction with data on direct ampicillin administration, provide a solid foundation for understanding the disposition of this prodrug in veterinary species. Future research should focus on generating complete pharmacokinetic profiles of hetacillin in various animal models to allow for more direct comparisons and to further refine dosing regimens.

References

- 1. Pharmacokinetics of ampicillin and methoxymethyl ester of hetacillin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ampicillin pharmacokinetics in azotemic and healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short communication: Pharmacokinetics of intramammary hetacillin in dairy cattle milked 3 times per day [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. cris.huji.ac.il [cris.huji.ac.il]

Methodological & Application

Application Note: Quantification of Hetacillin in Bovine Milk using High-Performance Liquid Chromatography (HPLC)

Introduction

Hetacillin is a β-lactam antibiotic derived from ampicillin and is used in veterinary medicine to treat bacterial infections in cattle. Its use can lead to the presence of residues in bovine milk, which necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of hetacillin in bovine milk. The method involves a straightforward sample preparation procedure followed by reversed-phase HPLC with ultraviolet (UV) detection.

Principle

This method is based on the extraction of hetacillin from the milk matrix, followed by chromatographic separation on a C18 column. The principle involves protein precipitation to release the analyte from the sample matrix. The separation is achieved using an isocratic mobile phase, and quantification is performed by detecting the UV absorbance of hetacillin at a specific wavelength. The concentration of hetacillin in the sample is determined by comparing its peak area to that of a known concentration from a calibration curve.

Experimental Protocols

Materials and Reagents

-

Hetacillin potassium salt (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PVDF or nylon)

-

Bovine milk samples (control and test)

Instrumentation

-

HPLC system equipped with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

Preparation of Standard Solutions

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of hetacillin potassium salt and dissolve it in 100 mL of deionized water to obtain a stock solution of 100 µg/mL. Store this solution at -20°C for up to one month.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Pipette 5.0 mL of the bovine milk sample into a 15 mL polypropylene centrifuge tube.

-

Add 10.0 mL of acetonitrile to the milk sample.

-

Vortex the mixture vigorously for 1 minute to precipitate the milk proteins.

-

Centrifuge the tube at 4000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the mobile phase.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The chromatographic separation is performed using the following parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.01 M Phosphoric Acid (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Data Presentation

Method Validation Summary

The described HPLC method was validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD and LOQ). The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.05 | 12.5 |

| 0.10 | 24.8 |

| 0.50 | 123.2 |

| 1.00 | 248.5 |

| 2.50 | 620.1 |

| 5.00 | 1245.3 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy and Precision

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |

| 0.10 | 0.092 | 92.0 | 4.5 |

| 1.00 | 0.96 | 96.0 | 3.2 |

| 4.00 | 3.91 | 97.8 | 2.8 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.02 |

| Limit of Quantification (LOQ) | 0.05 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of hetacillin in bovine milk.

Caption: Workflow for Hetacillin Quantification in Bovine Milk.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of hetacillin in bovine milk. The sample preparation is straightforward, and the chromatographic conditions allow for a rapid and effective separation of the analyte. The method has been validated and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine monitoring of hetacillin residues in milk samples. The stability of beta-lactam antibiotics in milk can be a concern; therefore, it is recommended to store milk samples at -76°C for long-term storage to prevent degradation.[1] For short-term storage of a few days, refrigeration at 4°C is acceptable, though some degradation may occur.[1][2] The use of ultrafiltration is another viable sample preparation technique that can be employed. This method can be adapted for the analysis of other similar beta-lactam antibiotics in milk.

References

Application Note: Simultaneous LC-MS/MS Protocol for the Analysis of Hetacillin and Ampicillin

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of ampicillin. Given that hetacillin is an unstable prodrug that rapidly hydrolyzes to ampicillin in aqueous solutions, this protocol focuses on the accurate quantification of ampicillin as the primary analyte. The methodology presented ensures the complete conversion of any hetacillin present in the sample to ampicillin prior to analysis, allowing for an accurate determination of the total ampicillin concentration. This approach is critical for pharmacokinetic studies, drug formulation analysis, and quality control where hetacillin is the administered compound. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Hetacillin is a beta-lactam antibiotic from the aminopenicillin family. It is synthesized from ampicillin and acetone and functions as a prodrug, meaning it has no intrinsic antibacterial activity.[1] In the body, or in aqueous environments, hetacillin is unstable and rapidly hydrolyzes, releasing acetone and forming the active compound, ampicillin.[1] The half-life of hetacillin in an aqueous solution at pH 7 and 37°C is approximately 15 to 30 minutes.[1] Due to this rapid conversion, analytical methods often focus on the quantification of ampicillin. This protocol outlines a validated LC-MS/MS method for the reliable measurement of ampicillin, which can be correlated back to the initial concentration of hetacillin after ensuring complete hydrolysis.

Experimental Protocol

Sample Preparation

The goal of the sample preparation is to extract the analytes from the matrix and to ensure the complete conversion of hetacillin to ampicillin.

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (IS) working solution (e.g., Ampicillin-d5)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

To 100 µL of the sample (e.g., plasma, serum, or a dissolved formulation), add 10 µL of the internal standard working solution.

-

Add 400 µL of a protein precipitation solution (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

To ensure complete hydrolysis of hetacillin to ampicillin, incubate the sample at 37°C for 30 minutes.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and Parameters for Ampicillin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ampicillin (Quantifier) | 350.1 | 106.0 | 100 | 25 |

| Ampicillin (Qualifier) | 350.1 | 160.0 | 100 | 15 |

| Ampicillin-d5 (IS) | 355.1 | 165.0 | 100 | 15 |

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the analysis of ampicillin. These values are representative and may vary based on the specific instrumentation and matrix used.

Table 3: Quantitative Performance of the Ampicillin Assay

| Parameter | Expected Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Ampicillin derived from Hetacillin.

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the analysis of ampicillin, taking into account its formation from the prodrug hetacillin. The key to accurate quantification is the controlled and complete hydrolysis of hetacillin to ampicillin during the sample preparation stage. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in pharmaceutical and clinical research. The provided chromatographic and mass spectrometric parameters can serve as a starting point for method development and validation in individual laboratories.

References

Application Notes and Protocols for Hetacillin(1-) in the Treatment of Clinical Mastitis in Dairy Cows

For Researchers, Scientists, and Drug Development Professionals

Introduction